molecular formula C9H9Cl2NO2 B1351075 Ethyl 4,6-dichloro-2-methylnicotinate CAS No. 686279-09-4

Ethyl 4,6-dichloro-2-methylnicotinate

Cat. No. B1351075
CAS RN: 686279-09-4
M. Wt: 234.08 g/mol
InChI Key: LNIMLSAAPISOEC-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-2-methylnicotinate (EDMN) is an organic compound belonging to the group of nicotinates. It is a white crystalline solid, soluble in water and organic solvents. This compound has been extensively studied in the past few decades due to its potential applications in various fields. It has been used as a reagent in organic synthesis and in the pharmaceutical industry. It has also been used as a drug delivery agent and as a drug target. In addition, EDMN has been studied for its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Chemical Recycling and Environmental Impact

  • Research on the chemical recycling of polyethylene terephthalate (PET) highlights the critical importance of developing efficient recycling methods for polymers, potentially applicable to a wide range of chemical compounds for environmental sustainability. The process involves breaking down PET into its monomers, which can then be repolymerized to create new PET materials, demonstrating the broader applicability of chemical recycling technologies (Karayannidis & Achilias, 2007).

Toxicology and Environmental Safety

  • The study of ethylmercury (and its compound, Thimerosal) compared to methylmercury provides insights into the toxicological profiles of organic mercury compounds, emphasizing the need for careful consideration of the health and environmental impacts of various chemical substances. This research outlines the different toxicokinetic profiles between ethylmercury and methylmercury, underlining the importance of understanding the specific characteristics and risks associated with each compound (Dórea, Farina, & Rocha, 2013).

Analytical Techniques and Chemical Analysis

  • Advances in analytical techniques for the detection and quantification of chemical compounds in various matrices are crucial for monitoring environmental and biological exposure levels. Studies on ethyl glucuronide as a marker for alcohol use and abuse in hair samples demonstrate the evolving landscape of analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which could be applicable to a wide range of chemical analyses (Crunelle et al., 2014).

Mechanism of Action

Pharmacokinetics

Ethyl 4,6-dichloro-2-methylnicotinate has high gastrointestinal absorption and is permeant to the blood-brain barrier . The compound’s skin permeation is low, with a log Kp of -5.56 cm/s . The compound’s lipophilicity, as indicated by its log Po/w, ranges from 2.6 to 3.3 . These properties influence the compound’s bioavailability and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4,6-dichloro-2-methylnicotinate . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

ethyl 4,6-dichloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)8-5(2)12-7(11)4-6(8)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMLSAAPISOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383039
Record name ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dichloro-2-methylnicotinate

CAS RN

686279-09-4
Record name ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,6-dichloro-2-methylnicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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